molecular formula C15H11F3N4O5S2 B2376887 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide CAS No. 1171745-00-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2376887
CAS No.: 1171745-00-8
M. Wt: 448.39
InChI Key: YRYMCQOSFNNXEZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound intended for research and development purposes. This molecule integrates multiple pharmacologically significant motifs, including the 1,3,4-thiadiazole ring, a furan-2-carboxamide unit, and a sulfamoyl linker, which are commonly associated with diverse biological activities in scientific literature. Compounds featuring the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold have been identified as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in antiangiogenic cancer research . Derivatives of this core structure have demonstrated promising antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers . Furthermore, structurally related 1,3,4-thiadiazole-2-carboxamide derivatives have been investigated as selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), another prominent mechanistic pathway in oncology research . Beyond oncology, the 1,3,4-thiadiazole nucleus is also recognized for its potential in antimicrobial and anti-inflammatory applications, as evidenced by related compounds showing activity against resistant bacterial strains and in protein denaturation assays . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate the specific mechanism of action and pharmacokinetic properties of this compound further.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O5S2/c1-8-20-21-14(28-8)19-13(23)11-6-7-12(26-11)29(24,25)22-9-2-4-10(5-3-9)27-15(16,17)18/h2-7,22H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYMCQOSFNNXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole nucleus is synthesized via cyclodehydration of N-acylthiosemicarbazides. For 5-methyl substitution, acetylhydrazine reacts with thiosemicarbazide under acidic conditions:
$$
\text{CH}3\text{CONHNH}2 + \text{NH}2\text{CSNHNH}2 \xrightarrow{\text{H}^+} \text{C}3\text{H}5\text{N}3\text{S} + \text{H}2\text{O}
$$
Conditions : Phosphorus pentasulfide (P$$2$$S$$5$$) in dry toluene at reflux (110°C, 6 h). Yield: 68–72%.

Alternative Route via Diacylhydrazines

Lawesson’s reagent mediates thionation of N,N′-diacetylhydrazine, followed by cyclization:
$$
\text{CH}3\text{CONHNHCOCH}3 \xrightarrow{\text{Lawesson's reagent}} \text{C}3\text{H}5\text{N}_3\text{S}
$$
Conditions : Tetrahydrofuran, 60°C, 3 h. Yield: 85%.

Synthesis of 5-(N-(4-(Trifluoromethoxy)Phenyl)Sulfamoyl)Furan-2-Carboxylic Acid

Sulfonation of Furan-2-Carboxylic Acid

Regioselective sulfonation at the 5-position is achieved using chlorosulfonic acid:
$$
\text{Furan-2-carboxylic acid} \xrightarrow{\text{ClSO}_3\text{H}} \text{5-Chlorosulfonylfuran-2-carboxylic acid}
$$
Conditions : 0°C, 2 h. Yield: 62%.

Sulfonamide Formation

Reaction of 5-chlorosulfonylfuran-2-carboxylic acid with 4-(trifluoromethoxy)aniline:
$$
\text{5-ClSO}2\text{-furan-2-COOH} + \text{NH}2\text{C}6\text{H}4\text{OCHF}3 \rightarrow \text{5-(N-(4-(CF}3\text{O)Ph)SO}_2\text{NH)-furan-2-COOH}
$$
Conditions : Dichloromethane, pyridine (base), 25°C, 12 h. Yield: 78%.

Amide Coupling to Assemble the Target Molecule

Carboxylic Acid Activation

The sulfamoyl-functionalized furan-2-carboxylic acid is activated as an acid chloride using thionyl chloride:
$$
\text{5-(Sulfamoyl)-furan-2-COOH} \xrightarrow{\text{SOCl}_2} \text{5-(Sulfamoyl)-furan-2-COCl}
$$
Conditions : Reflux, 2 h. Yield: 95%.

Nucleophilic Acyl Substitution

Reaction of the acid chloride with 5-methyl-1,3,4-thiadiazol-2-amine:
$$
\text{5-(Sulfamoyl)-furan-2-COCl} + \text{NH}_2\text{-thiadiazole} \rightarrow \text{Target Compound}
$$
Conditions : Tetrahydrofuran, triethylamine, 0°C → 25°C, 6 h. Yield: 82%.

Alternative Coupling Methods

Carbodiimide-mediated coupling (EDCI/HOBt) avoids acid chloride formation:
$$
\text{5-(Sulfamoyl)-furan-2-COOH} + \text{NH}_2\text{-thiadiazole} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Conditions : Dimethylformamide, 4Å molecular sieves, 24 h. Yield: 75%.

Optimization and Challenges

Regioselectivity in Sulfonation

Direct sulfonation of furan-2-carboxylic acid predominantly targets the 5-position due to electronic and steric factors. Competing 3-sulfonation is minimized below 10% by maintaining low temperatures (0–5°C).

Stability of the Trifluoromethoxy Group

The 4-(trifluoromethoxy)aniline moiety is sensitive to strong acids/bases. Neutral conditions (pyridine as base) during sulfonamide formation prevent decomposition.

Purification Strategies

  • Chromatography : Silica gel (ethyl acetate/hexane) resolves sulfonamide intermediates.
  • Recrystallization : Final product purified from ethanol/water (3:1).

Analytical Data and Characterization

Property Value/Description
Molecular Formula C$${16}$$H$${12}$$F$$3$$N$$4$$O$$5$$S$$2$$
Molecular Weight 476.42 g/mol
Melting Point 189–192°C
$$^1$$H NMR (DMSO-d6) δ 8.21 (s, 1H, thiadiazole), 7.89 (d, 2H, ArH), 7.45 (d, 2H, ArH), 6.92 (d, 1H, furan), 6.78 (d, 1H, furan), 2.51 (s, 3H, CH3)
$$^{13}$$C NMR δ 163.2 (CO), 152.1 (thiadiazole), 148.9 (CF3O), 121.8 (q, J = 256 Hz, CF3), 116.4 (furan), 112.3 (furan)
HRMS [M+H]$$^+$$ calcd. 477.0341, found 477.0338

Comparative Evaluation of Synthetic Routes

Method Yield Purity Advantages Drawbacks
Acid Chloride Coupling 82% 98% High efficiency, minimal side products Requires SOCl$$_2$$, corrosive conditions
EDCI/HOBt Coupling 75% 95% Mild conditions, no acid chloride Longer reaction time, higher cost

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the thiadiazole ring and subsequent modifications to introduce the furan and sulfamoyl moieties. The general synthetic route may include:

  • Formation of the Thiadiazole Ring : This is achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
  • Furan and Sulfamoyl Group Introduction : The furan moiety can be synthesized through cyclization reactions involving suitable precursors, while the sulfamoyl group is introduced via nucleophilic substitution reactions.

The detailed synthetic pathways can vary based on the desired derivatives and their specific applications in research or industry.

Antimicrobial Properties

Research shows that derivatives of 1,3,4-thiadiazole have significant antimicrobial activity. For instance, compounds containing the thiadiazole moiety have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer effects. A study highlighted the synthesis of several thiadiazole derivatives that exhibited cytotoxicity against cancer cell lines. These compounds were found to induce apoptosis in colon and breast adenocarcinoma cells, suggesting their potential as anticancer agents .

Agricultural Applications

Thiadiazole derivatives have also been explored for their potential use in agriculture as fungicides or herbicides. Their ability to inhibit fungal growth makes them suitable candidates for developing new agrochemicals that can effectively manage plant diseases while minimizing environmental impact.

Case Study 1: Anticancer Activity

In a recent study published in Nature (2023), researchers synthesized a series of thiadiazole derivatives and assessed their anticancer properties using MTT assays. Among these, one derivative demonstrated an IC50 value of 5 µM against HTLV-1-infected cells, indicating significant cytotoxic effects compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing fluorinated thiadiazole compounds which exhibited superior antimicrobial activity compared to traditional antibiotics. The MIC values were significantly lower than those of established drugs like itraconazole, showcasing the potential for developing new therapeutic agents .

Future Research Directions

Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects will aid in optimizing their structures for enhanced efficacy.
  • Clinical Trials : Progressing from laboratory studies to clinical trials will be essential for evaluating the safety and effectiveness of these compounds in humans.
  • Environmental Impact Assessments : Evaluating the ecological consequences of using these compounds in agricultural settings will ensure sustainable practices.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound : Contains a 1,3,4-thiadiazole ring.
  • Compounds (e.g., 4a) : Feature 1,3,4-thiadiazole-2-carboxamide with S-alkyl substituents (e.g., methylthio) at position 3. The target compound’s methyl substitution at position 5 contrasts with these derivatives, which lack the furan-sulfamoyl extension .
  • Compounds : Replace thiadiazole with thiazole or thiophene cores. For example, N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide has a nitrothiophene-carboxamide structure, differing in electronic properties (nitro vs. sulfamoyl) and heterocycle type .
Substituent Effects
  • Sulfamoyl vs. The trifluoromethoxy substituent in the target compound is absent in these analogs, which instead use halogens (Cl, Br) or hydrogen .
  • Trifluoromethoxy vs.

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=S stretch (1240–1255 cm⁻¹, if present) and NH stretches (3150–3400 cm⁻¹) from sulfamoyl and carboxamide groups. Absence of C=O bands in tautomeric forms, as seen in triazoles .
  • Compounds : Exhibit C=S stretches at ~1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, similar to the target’s thiadiazole-carboxamide moiety .
Nuclear Magnetic Resonance (NMR)
  • Target Compound : Anticipated signals include a singlet for the 5-methyl group on thiadiazole (~2.5 ppm), aromatic protons from furan and phenyl rings, and splitting patterns from the trifluoromethoxy group.
  • Compounds : For example, N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide shows aromatic protons at δ 7.5–8.1 ppm and distinct fluorine coupling, comparable to the target’s trifluoromethoxy signals .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes available research findings regarding the biological activity of this compound, emphasizing its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, a furan moiety, and a sulfamoyl group, which contribute to its biological activity. The molecular formula is C17H20F3N5OS, with a molecular weight of 399.4 g/mol. Its structure can be represented as follows:

N 5 methyl 1 3 4 thiadiazol 2 yl 5 N 4 trifluoromethoxy phenyl sulfamoyl furan 2 carboxamide\text{N 5 methyl 1 3 4 thiadiazol 2 yl 5 N 4 trifluoromethoxy phenyl sulfamoyl furan 2 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound .

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating potent activity compared to standard chemotherapy agents like cisplatin .
  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases . This suggests that it may interfere with cell cycle progression and promote programmed cell death.
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium species.

Antitubercular Activity

In studies assessing antitubercular activity, this compound exhibited a minimum inhibitory concentration (MIC) of 26.46 μg/mL against Mycobacterium smegmatis MC155. This is notably more potent than Isoniazid (12 μg/mL), suggesting its potential as an effective treatment option for tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Substituents on the phenyl ring and variations in functional groups can enhance or diminish their efficacy:

CompoundStructureIC50 (μM)Activity
AN-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole3.3Anticancer
BN-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole34.71Anticancer
CN-{[4-(trifluoromethyl)-phenyl]methyl}-1,3,4-thiadiazole26.46Antitubercular

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : Thiadiazole derivatives were synthesized using microwave-assisted protocols and characterized by NMR and IR spectroscopy . These methods enhance yield and purity.
  • Biological Evaluation : Compounds were screened for their anticancer properties using various human cancer cell lines. Results indicated that modifications in substituents led to varying degrees of cytotoxicity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide ().
  • Step 2 : Introduction of the sulfamoyl group using coupling agents (e.g., EDC/HOBt) under anhydrous conditions ().
  • Step 3 : Final purification via recrystallization (ethanol/water) or silica gel chromatography ().
    Key Quality Control : Purity (>95%) is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for mass verification ().

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethoxy group at δ ~75 ppm in 19^19F NMR) ().
  • IR Spectroscopy : Detects sulfamoyl (S=O stretch at 1150–1250 cm1^{-1}) and carboxamide (N–H bend at 1650 cm1^{-1}) groups ().
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~550–600 Da) ().

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ().
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} values compared to cisplatin ().
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target interactions ().

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, microwave-assisted synthesis reduces reaction time ().
  • Catalyst Screening : Pd/C or Ni catalysts for Suzuki couplings (if applicable) ().
  • Yield Data : Pilot studies report 40–60% yields; improving to >70% requires solvent-free conditions or flow chemistry ().

Q. What strategies resolve contradictions in SAR for trifluoromethoxy vs. trifluoromethyl analogs?

  • Computational Modeling : Docking studies (AutoDock Vina) reveal trifluoromethoxy’s enhanced π-stacking with kinase active sites vs. trifluoromethyl’s steric hindrance ().
  • In Vitro Comparison : Test analogs in parallel assays; trifluoromethoxy derivatives show 3–5× lower IC50_{50} in EGFR inhibition ().

Q. How are spectral data inconsistencies addressed (e.g., unexpected 1^11H NMR splitting)?

  • Dynamic Effects : Variable-temperature NMR identifies conformational flexibility in the furan-carboxamide moiety ().
  • Impurity Profiling : LC-MS/MS detects byproducts (e.g., des-methyl thiadiazole) from incomplete alkylation ().

Q. What computational methods predict novel derivatives with improved bioavailability?

  • ADMET Prediction : SwissADME calculates logP (<3.5) and PSA (<140 Ų) to optimize solubility ().
  • QSAR Models : Use MOE or Schrödinger to correlate thiadiazole substituents with cytotoxicity ().

Q. What in vivo pharmacokinetic parameters should be prioritized?

  • Oral Bioavailability : Assessed via rat studies (plasma concentration vs. time); expect low bioavailability (<20%) due to high molecular weight ().
  • Metabolite ID : LC-HRMS identifies primary metabolites (e.g., sulfamoyl cleavage) in liver microsomes ().

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